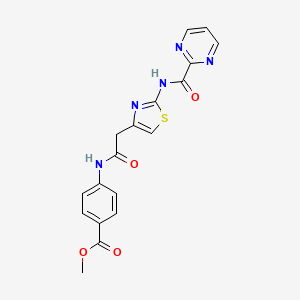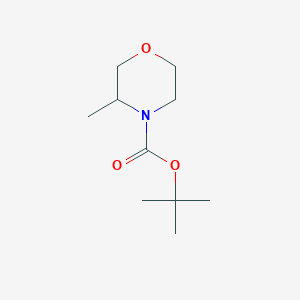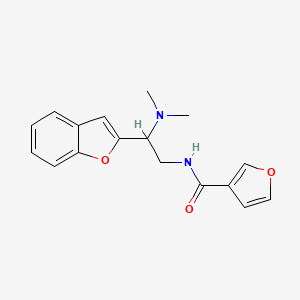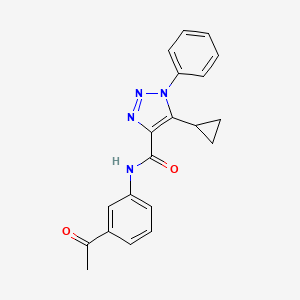![molecular formula C22H25N5O B2516582 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide CAS No. 2097919-68-9](/img/structure/B2516582.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, acylation, deprotection, and salt formation processes. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was established through these methods, achieving a 53% overall yield with high purity . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other steps to obtain the final compounds .
Molecular Structure Analysis
The molecular structure of related compounds shows the importance of specific substituents and their positions on the core structure for biological activity. For example, the presence of a cyclopropyl group and specific substitutions on the quinoline ring were crucial for the topoisomerase II inhibitory activity of a quinoline carboxylic acid derivative . Additionally, the conformational rigidity of piperidino-cyclopiperidinecarboxamides was studied, and their affinities to the opiate-μ receptor were discussed based on X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes interactions with biological targets such as topoisomerase II and soluble epoxide hydrolase. The cyclopropyl quinoline carboxylic acid derivative showed inhibitory activity against mammalian topoisomerase II, with modifications at various positions affecting its potency . Another study discovered piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the triazine heterocycle was essential for high potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds are influenced by their functional groups and molecular conformations. Electrochemical studies of a cyclopropyl quinoline carboxylic acid derivative and its precursors provided insights into their reduction mechanisms and acid-base equilibria . The antimicrobial activity of novel N-aryl piperazine-1-carboxamide derivatives was evaluated, with some compounds showing potential activity against various bacterial and fungal strains .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
The scientific interest in 1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide primarily revolves around its potential in drug development, particularly in the synthesis of compounds with significant pharmacological properties. For example, a study details the selection of an enantioselective process for preparing a CGRP receptor inhibitor, highlighting the complex synthetic routes involved in the development of new pharmaceutical compounds. This research demonstrates the importance of stereochemistry in drug synthesis, offering a convergent, stereoselective, and economical synthesis method for a potent CGRP receptor antagonist (Cann et al., 2012).
Pharmacological Investigations
In pharmacological research, various studies have been conducted on compounds structurally similar or related to this compound to evaluate their therapeutic potential. For instance, research into the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase showcases the exploration of novel compounds for their potential use in treating diseases through enzyme inhibition. These inhibitors were identified using high-throughput screening, underscoring the role of advanced methodologies in drug discovery (Thalji et al., 2013).
Synthesis and Evaluation of Analogues for Antipsychotic Agents
Another avenue of research includes the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. This study illustrates the process of creating and testing analogues of known compounds to find new treatments for psychiatric conditions. The compounds were assessed for their binding affinity to dopamine and serotonin receptors, which are critical targets for antipsychotic drugs. Such research contributes to the broader field of medicinal chemistry by identifying new therapeutic agents with potential applications in psychiatry (Norman et al., 1996).
Anticancer Activity of Piperazine Derivatives
Research on the condensation of iminodiacetic acid with various amines to produce piperazine-2,6-dione derivatives and their evaluation for anticancer activity provides insight into the potential anticancer properties of piperazine compounds. This study highlights the significance of structural modifications in enhancing the anticancer efficacy of synthesized compounds, offering a promising approach for the development of new anticancer drugs (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(1H-indol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(24-13-17-12-23-20-6-2-1-5-18(17)20)16-4-3-11-27(14-16)21-10-9-19(25-26-21)15-7-8-15/h1-2,5-6,9-10,12,15-16,23H,3-4,7-8,11,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQPSLKBOEIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)


![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)